2-Cyanoacetohydrazide

描述

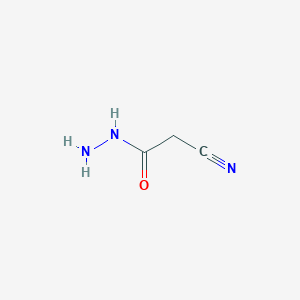

氰乙酰肼,也称为氰基乙酰腙,是一种有机化合物,其分子式为C₃H₅N₃O,分子量为99.0913 g/mol 。它是一种用途广泛的化合物,用于各种化学反应,并在多个科学领域有应用。

准备方法

氰乙酰肼可以通过多种方法合成。 一种常见的方法是使氰基乙酸与水合肼在回流条件下反应 。 另一种方法是在醋酸钠存在的情况下,用硫酸肼处理氰基乙酸 。工业生产通常涉及在更大规模上使用这些方法,以确保化合物的产率高且纯度高。

化学反应分析

Reactions Involving Multiple Functional Groups

Cyanoacetohydrazide can undergo reactions involving different combinations of its functional groups, leading to the formation of diverse heterocyclic compounds . Reactions have been classified based on the active centers of cyanoacetohydrazide involved, resulting in the synthesis of heterocycles using the following functional group combinations :

- Groups No. 1, 2 (cyano group, active methylene group)

- Groups No. 1, 5 (cyano group, hydrazine group)

- Groups No. 2, 3 (active methylene group, carbonyl group)

- Groups No. 2, 4 (active methylene group, amido group)

- Groups No. 2, 5 (active methylene group, hydrazine group)

- Groups No. 3, 5 (carbonyl group, hydrazine group)

- Groups No. 4, 5 (amido group, hydrazine group)

- Groups No. 1, 2, 5 (cyano group, active methylene group, hydrazine group)

- Groups No. 1, 4, 5 (cyano group, amido group, hydrazine group)

- Groups No. 2, 4, 5 (active methylene group, amido group, hydrazine group)

- Groups No. 1, 2, 4, 5 (cyano group, active methylene group, amido group, hydrazine group)

- Groups No. 2, 3, 4, 5 (active methylene group, carbonyl group, amido group, hydrazine group)

Reactions with α, β-Unsaturated Ketones

Research shows the use of α, β-unsaturated ketones in the synthesis of 4H-pyrane derivatives using Bis(2-cyanoacetohydrazide) . Cyanoacetic acid hydrazide condenses with the carbonyl group, while another mole reacts with the enol form, yielding 2-cyano-N′-(3-(2-(2-cyanoacetyl)hydrazinyl)cyclohex-2-en-1-ylidene)acetohydrazide .

Reactions with Nucleophilic and Electrophilic Reagents

2-cyano-N′-(3-(2-(2-cyanoacetyl)hydrazinyl)cyclohex-2-en-1-ylidene)acetohydrazide can be used as a precursor in the creation of pyrazole, pyrane, pyridine, and pyrole derivatives incorporating a cyclohexene moiety through reactions with various nucleophilic and electrophilic reagents .

Reaction with Hydrazine Hydrate

The reaction of bis(this compound) derivative with hydrazine hydrate produces 3-amino-N′-(3-(2-(3-amino-1H-pyrazole-4-carbonyl)hydrazinyl)cyclohex-2-en-1-ylidene)-1H-pyrazole-4-carbohydrazide .

Reaction with Thioglycolic Acid

The reaction of bis(this compound) derivative with thioglycolic acid in boiling DMF, using anhydrous Zinc Chloride () as a catalyst, yields the bis(2-(4-hydroxythiazol-2-yl)acetohydrazide) derivative .

Reaction with 2-Amino Thiophenol

The reaction of cyanoacetohydrazide with 2-amino thiophenol yields compound 22. Spectroscopic analysis confirms that the nucleophilic attack occurs at the carbonyl group neighboring the group .

Condensation Reactions

Cyanoacetohydrazide readily condenses with benzyl to yield 3,4-diphenyl-5-cyanopyridazin-6-one . It also reacts with unsaturated 1,3-diketones to form 1,2-diazepinone derivatives .

Reaction with Aromatic Aldehydes

The reaction of 2'-acetyl-2-cyanoacetohydrazide with aromatic aldehydes in acetic acid yields pyrazolopyridines .

Reaction with 1,1-bis(methylthio)-2-nitroethene, Amines, and Salicylaldehydes

The reaction of 1,1-bis(methylthio)-2-nitroethene, amines, salicylaldehydes, and cyanoacetohydrazide in ethanol results in functionalized chromene derivatives .

As a Precursor for Heterocyclic Compounds

Cyanoacetic acid hydrazide is a versatile intermediate for synthesizing a wide variety of heterocyclic compounds . Reactions of cyanoacetic acid hydrazide with nucleophiles and electrophiles are utilized in synthesizing polyfunctional heterocyclic compounds .

科学研究应用

Medicinal Chemistry Applications

Antimicrobial Activity

Recent studies have demonstrated that derivatives of 2-cyanoacetohydrazide possess notable antimicrobial properties. For instance, a synthesized compound featuring a cyclohexene moiety exhibited promising antimicrobial activity against various pathogens. The compounds were characterized using techniques such as IR, NMR, and mass spectrometry, confirming their structural integrity and biological efficacy .

Diabetes Management

A novel series of this compound linked to 1,2,3-triazoles has been synthesized and evaluated for their anti-α-glucosidase activity. These compounds showed excellent inhibitory potential against α-glucosidase, an enzyme implicated in the management of type 2 diabetes mellitus. The most potent derivatives demonstrated IC50 values significantly lower than that of the standard drug acarbose, showcasing their potential as therapeutic agents in diabetes treatment .

Synthesis of Heterocyclic Compounds

This compound serves as an essential precursor for synthesizing various heterocyclic compounds due to its multiple functional groups. The following table summarizes some key derivatives and their respective applications:

| Compound | Synthesis Method | Applications |

|---|---|---|

| Pyrazoles | Reaction with nucleophiles and electrophiles | Antimicrobial agents |

| Oxadiazoles | Condensation reactions involving hydrazides | Anti-cancer agents |

| Triazoles | Coupling with isocyanates | Enzyme inhibitors |

| Coumarin derivatives | Reaction with salicylaldehyde | Antioxidant properties |

Case Studies

-

Heterocyclic Synthesis

A comprehensive review highlighted the utility of this compound in synthesizing a wide range of heterocycles. The compound's five functional groups enable diverse reaction pathways, leading to various products such as pyrazoles and oxadiazoles. The versatility of this compound makes it a valuable asset in organic synthesis . -

Anticancer Activity

In vitro studies have shown that several compounds derived from this compound exhibit significant cytotoxic effects against human tumor cell lines, including hepatocellular carcinoma and breast cancer cells. These findings underscore the potential of this compound derivatives as anticancer agents . -

Fluorescence Studies

Kinetic studies involving fluorescence measurements were conducted to understand the interaction between synthesized derivatives and α-glucosidase. These studies confirmed conformational changes in the enzyme upon binding with potent inhibitors derived from this compound, further validating its role in drug design .

作用机制

氰乙酰肼的作用机制涉及它与特定分子靶标和途径的相互作用。 在生物系统中,氰乙酰肼可以通过干扰细菌的代谢过程来抑制某些细菌的生长 。 它还可以通过激活特定信号通路来诱导癌细胞凋亡 .

相似化合物的比较

氰乙酰肼与其他类似化合物相比是独特的,因为它的化学结构和反应活性是特异的。类似的化合物包括:

氰基乙酰胺: 结构相似,但缺少酰肼基团。

氰基乙酸: 结构相似,但缺少酰肼基团。

氰基乙酰肼: 结构相似,但由于存在酰肼基团,反应活性不同.

生物活性

2-Cyanoacetohydrazide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. Research has demonstrated its potential in various therapeutic applications, including anti-inflammatory, antimicrobial, and enzyme inhibitory properties. This article synthesizes findings from multiple studies to provide a comprehensive overview of the biological activity associated with this compound.

Overview of this compound

This compound, a hydrazine derivative, is characterized by the presence of a cyano group and hydrazone structure. This unique configuration allows it to participate in various chemical reactions, leading to the formation of biologically active derivatives.

Anti-α-Glucosidase Activity

A notable study focused on the synthesis of cyanoacetohydrazide derivatives linked to 1,2,3-triazoles, evaluating their anti-α-glucosidase activity. The synthesized compounds (designated as 9a–n ) were tested for their ability to inhibit α-glucosidase, an enzyme implicated in carbohydrate metabolism.

Key Findings:

- Inhibition Potency : The compounds exhibited varying degrees of inhibition with IC50 values ranging from to >750 μM, compared to the standard inhibitor acarbose (IC50 = 754.1 ± 0.5 μM) .

- Structure-Activity Relationship (SAR) : The presence of substituents at specific positions on the benzyl moiety influenced inhibitory activity significantly. For instance, derivatives with methoxy groups at the X-position showed enhanced activity when combined with halogenated groups at the Y-position .

| Compound | IC50 (μM) | Substituents |

|---|---|---|

| 9a | 1.00 | OMe at X |

| 9b | 5.00 | 4-Cl at Y |

| 9c | 10.00 | 2-F at Y |

| ... | ... | ... |

| 9n | >750 | Unsubstituted |

Anti-Inflammatory Activity

Another significant area of research involves the anti-inflammatory properties of derivatives such as N′-(3-(1H-indol-3-yl)benzylidene)-2-cyanoacetohydrazide (JR19). This compound was evaluated for its in vivo anti-inflammatory potential using several models.

Experimental Insights:

- Carrageenan-Induced Peritonitis : JR19 demonstrated a marked reduction in leukocyte migration, indicating its efficacy in modulating inflammatory responses .

- Mechanism of Action : Molecular docking studies suggested that JR19 interacts with critical inflammatory pathways involving nitric oxide synthase (iNOS) and nuclear factor kappa-light-chain-enhancer of activated B cells (NFκB), highlighting its potential as an immunomodulatory agent .

Antimicrobial Activity

Research has also explored the antimicrobial properties of cyanoacetohydrazide derivatives. A study synthesized various compounds and assessed their activity against several human tumor cell lines.

Results Summary:

- In Vitro Testing : Compounds derived from cyanoacetohydrazide exhibited satisfactory antimicrobial activity against Gram-positive and Gram-negative bacteria .

- Tumor Cell Lines : The derivatives were tested against hepatocellular carcinoma (HePG-2), colon cancer (HCT-116), prostate cancer (PC3), and breast cancer (MCF-7), showing promising anticancer effects .

常见问题

Basic Research Questions

Q. What spectroscopic methods are most reliable for characterizing 2-cyanoacetohydrazide derivatives?

Characterization of this compound derivatives requires a combination of techniques:

- IR spectroscopy : Identifies functional groups (e.g., CN at ~2260 cm⁻¹, NH at ~3197 cm⁻¹, and OH at ~3271 cm⁻¹) .

- ¹H NMR : Confirms proton environments (e.g., CH₂ at δ 3.90 ppm, NH at δ 9.5 ppm) .

- Mass spectrometry : Validates molecular weight (e.g., molecular ion peak at m/z 269 for coumarin derivatives) .

- Elemental analysis : Ensures purity by matching calculated and observed C/H/N percentages .

Q. How can researchers optimize the synthesis of hydrazide-hydrazone derivatives from this compound?

Key parameters include:

- Solvent selection : Ethanol with catalytic acetic acid improves condensation efficiency .

- Catalysts : Morpholine or BEC (bleaching earth clay) enhances reaction rates and yields (60–88%) .

- Temperature control : Room temperature for initial condensation vs. reflux (140°C) for cyclization .

- TLC monitoring : Hexane:ethyl acetate (8:2) resolves intermediates and products .

Advanced Research Questions

Q. What mechanistic pathways explain the formation of heterocyclic derivatives from this compound?

- Hydrazone cyclization : Proton abstraction by BEC forms a nucleophilic anion, attacking aldehydes to form intermediates like quinoline-3-carbonitriles .

- Knoevenagel condensation : Reacts with aromatic aldehydes to yield acrylohydrazides, followed by cyclization into pyrazoles or thiadiazoles .

- Thioureido derivatives : Reaction with phenyl isothiocyanate introduces sulfur, enabling thiazolidine-4-one ring formation .

Q. How do substituents on aromatic aldehydes influence the antimicrobial activity of this compound derivatives?

- Electron-withdrawing groups (e.g., NO₂ in compound 6f ) enhance activity due to increased electrophilicity, achieving MICs of 10 µg/mL against E. coli and S. aureus .

- Halogens (Cl, Br) improve antifungal potency (e.g., 6c and 6d show 18 mm inhibition zones against C. albicans) by enhancing membrane permeability .

- Methoxy groups (e.g., 6b ) moderately boost activity via hydrophobic interactions .

Q. What green chemistry approaches are viable for synthesizing this compound-based compounds?

- Solvent-free conditions : PEG-400 acts as a recyclable solvent, reducing waste .

- Heterogeneous catalysts : BEC minimizes toxic byproducts and simplifies purification .

- Ultrasound-assisted synthesis : Reduces reaction time (e.g., thiazole derivatives in 1 hour vs. 24 hours conventionally) .

Q. How can researchers resolve contradictions in biological activity data across derivatives?

- Structural analogs : Compare MICs of nitro- vs. chloro-substituted derivatives to isolate electronic effects .

- Crystallography : Single-crystal X-ray analysis (e.g., for spiro derivatives 6a–e ) clarifies stereochemical impacts on activity .

- QSAR modeling : Correlates logP values with cytotoxicity to predict bioavailability .

Q. What advanced heterocycles can be synthesized from this compound for antitumor applications?

- Thiadiazoles : Exhibit antiproliferative activity (IC₅₀ <870 nM) via DNA intercalation .

- Spiro-thiazolidinones : Target oxidative phosphorylation in cancer cells (e.g., 6a–e with IC₅₀ ~18 nM) .

- Coumarin hybrids : Inhibit topoisomerase II, as seen in compound 22 (IC₅₀ = 18 nM against MCF-7) .

Q. Methodological Considerations

Q. How should researchers design dose-response experiments for antimicrobial evaluation?

- Agar well diffusion : Test compounds at 10–40 µg/mL in DMSO, with gentamicin/fluconazole as controls .

- MIC determination : Use serial dilution in Müller-Hinton broth, measuring turbidity at 600 nm after 24 hours .

- Triplicate assays : Mitigate variability (e.g., ±0.8 mm zone inhibition error margins) .

Q. What strategies improve the yield of this compound-derived azoles?

- Reagent stoichiometry : Equimolar ratios of aldehydes and hydrazide prevent side reactions .

- Recrystallization : Ethanol or ethanol/water mixtures purify products (yields up to 88%) .

- Microwave irradiation : Accelerates cyclization (e.g., pyran derivatives in 30 minutes) .

Q. Data Interpretation

Q. How can spectral data distinguish regioisomers in this compound derivatives?

- ¹H NMR coupling constants : trans-configurations in hydrazones show distinct J-values (e.g., 7.9 Hz for 6f ) .

- IR carbonyl shifts : Ketones (1658 cm⁻¹) vs. aldehydes (1725 cm⁻¹) indicate cyclization .

- Mass fragmentation patterns : Unique peaks (e.g., m/z 441 for triazine derivatives) confirm regiochemistry .

属性

IUPAC Name |

2-cyanoacetohydrazide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H5N3O/c4-2-1-3(7)6-5/h1,5H2,(H,6,7) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HPHBOJANXDKUQD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C#N)C(=O)NN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H5N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9046572 | |

| Record name | Cyacetacide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9046572 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

99.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

SOL IN ALCOHOL; VERY SOL IN WATER; PRACTICALLY INSOL IN ETHER | |

| Record name | ACETIC ACID, CYANO-, HYDRAZIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2701 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Mechanism of Action |

VET: PARASITES LOOSEN THEIR HOLD AFTER TREATMENT & ARE MOVED UPWARD BY CILIARY ACTION. GOOD RESULTS ARE MECHANICALLY IMPAIRED BY TENACIOUS MUCOUS OR INFLAMMATORY EXUDATES. | |

| Record name | ACETIC ACID, CYANO-, HYDRAZIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2701 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

STOUT PRISMS FROM ALCOHOL | |

CAS No. |

140-87-4 | |

| Record name | Cyanoacetic acid hydrazide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=140-87-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Cyacetacide [INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000140874 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cyanoacetohydrazide | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=24261 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Cyacetacide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9046572 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Cyacetacide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.944 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CYACETACIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/40H59YCS67 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | ACETIC ACID, CYANO-, HYDRAZIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2701 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

114.5-115 °C | |

| Record name | ACETIC ACID, CYANO-, HYDRAZIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2701 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。